N-Trityl Candesartan Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

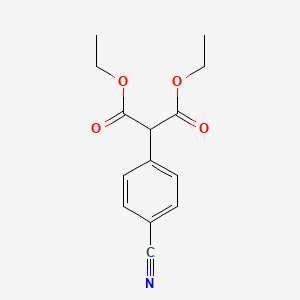

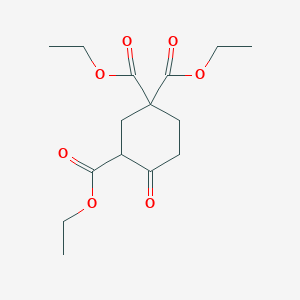

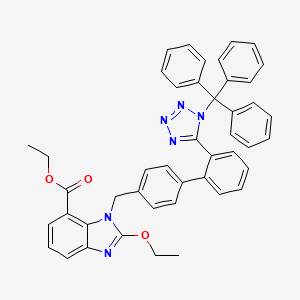

“N-Trityl Candesartan Ethyl Ester” is a chemical compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 . It is an analog of Candesartan, which is an angiotensin II antagonist .

Synthesis Analysis

The synthesis of “N-Trityl Candesartan Ethyl Ester” involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group to directly obtain trityl candesartan without separating an intermediate product via crystallization . The aqueous layer was adjusted to pH 2-3 with 1 M HCl to give a white solid .

Molecular Structure Analysis

The molecular structure of “N-Trityl Candesartan Ethyl Ester” is represented by the formula C45H38N6O3 . The structure includes a benzimidazole ring, a biphenyl group, a tetrazole ring, and an ethyl ester group .

Chemical Reactions Analysis

Trityl moieties have been used in various chemical reactions, including as protective groups, catalysts for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagents, polymer and peptide synthesis, chiral catalysts, activity-based probes, and photochemical reactions .

Physical And Chemical Properties Analysis

“N-Trityl Candesartan Ethyl Ester” is a white solid . Its density is 1.223g/cm³ . The melting point is 160-162°C . The solubility of ethyl candesartan increases with the rising temperature in all solvents .

Applications De Recherche Scientifique

UV-VIS Spectrophotometry in Trityl Candesartan Analysis

Trityl Candesartan, a benzimidazole derivative used in the preparation of Candesartan Cilexitil, has been analyzed using UV-VIS Spectrophotometry. This method provides a simple and accurate determination of tin (Sn) content in Trityl Candesartan, addressing concerns about the use of potentially harmful tin compounds in its preparation. The Sn content was found to be within safe limits (Yildiz, Jan, Pendyala, & Yildiz, 2017).

Nanocrystal Formulation of Candesartan Cilexetil

A study explored the formulation of Candesartan Cilexetil (CC) nanocrystals via solid dispersion technique to improve its efficacy. This approach demonstrated the successful creation of nanocrystals, leading to improved dissolution and efficacy of CC compared to its traditional forms (Amer, Allam, & Abdallah, 2019).

Candesartan Cilexetil Impurities and Degradants Analysis

An Ultra High-Pressure Liquid Chromatography (UPLC) method has been developed to determine impurities and degradants in Candesartan Cilexetil drug products. This method offers a precise, accurate, and specific way to monitor the quality and safety of Candesartan Cilexetil formulations (Kumar, Babu, Gosada, & Sharma, 2012).

Radioisotope Labeling for Cardiovascular Disorder Tracing

Radioiodinated Candesartan has been developed as a potential tracer for cardiovascular disorder detection. This study highlights the promising role of radioiodinated compounds in medical imaging and diagnostics, contributing to better cardiovascular disease management (Sanad, Sallam, Marzook, & Abd-elhaliem, 2016).

Enhancement of Antihypertensive Capacity

Research on the antihypertensive capacity of Candesartan and Trityl Candesartan has shown that their SOD mimetic copper(II) complexes exhibit stronger superoxide dismutase mimetic properties, enhancing their effectiveness as drugs. This discovery suggests a potential new approach to improve the efficacy of antihypertensive medications (Islas, Rojo, Lezama, Merino, Cortés, Puyol, Ferrer, & Williams, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWGZOZIHMCHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475650 |

Source

|

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Candesartan Ethyl Ester | |

CAS RN |

856414-35-2 |

Source

|

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)

![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)